2-(2-Chloro-5-nitrophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole
Overview
Description
2-(2-Chloro-5-nitrophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of chloro and nitro groups in the phenyl rings can significantly influence the compound’s reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-nitrophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2-(2-chloro-5-nitrophenyl)hydrazinecarboxamide with 3-chlorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-nitrophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives with functional groups such as azides or thiocyanates.
Reduction: Formation of 2-(2-chloro-5-aminophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole.
Oxidation: Potential formation of oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 2-(2-Chloro-5-nitrophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole is often attributed to its ability to interact with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The presence of electron-withdrawing groups like nitro and chloro can enhance the compound’s reactivity, allowing it to form strong interactions with biological macromolecules.
Comparison with Similar Compounds
2-(2-Chloro-5-nitrophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives such as:
- 2-(2-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(2-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole
- 2-(2-Chloro-5-nitrophenyl)-5-phenyl-1,3,4-oxadiazole
These compounds share similar structural features but differ in the substitution pattern on the phenyl rings. The presence of different substituents can significantly influence their chemical reactivity and biological activity, making each compound unique in its own right.
Properties
IUPAC Name |
2-(2-chloro-5-nitrophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3/c15-9-3-1-2-8(6-9)13-17-18-14(22-13)11-7-10(19(20)21)4-5-12(11)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPMRCCPCADVOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379216 | |
Record name | 2-(2-chloro-5-nitrophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243644-29-3 | |
Record name | 2-(2-chloro-5-nitrophenyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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